DL-PHENYLALANINE (15N)
Description
The Unique Role of Nitrogen-15 (¹⁵N) as an Isotopic Tracer
Nitrogen (N) is a fundamental component of life, forming the backbone of amino acids, proteins, and nucleic acids. The element has two stable isotopes: the highly abundant ¹⁴N and the much rarer ¹⁵N. Nitrogen-15 accounts for only about 0.37% of natural nitrogen. nih.gov This low natural abundance makes ¹⁵N an excellent tracer because its artificial enrichment in a molecule is easily detectable against the natural background.
The use of ¹⁵N is crucial for several reasons:
Lack of a suitable radioactive nitrogen isotope: Unlike carbon, which has the radioactive isotope ¹⁴C, nitrogen lacks a long-lived radioisotope suitable for tracer studies, making the stable ¹⁵N indispensable for tracking nitrogen metabolism. iaea.org
Tracing Nitrogen Pathways: ¹⁵N labeling allows scientists to distinguish and quantify specific nitrogen conversions within a complex network of simultaneous reactions, such as those in the soil nitrogen cycle. wikipedia.org
Metabolic Studies: In biochemistry and medicine, ¹⁵N-labeled compounds, including amino acids, are used to study protein synthesis, metabolic transformations, and nutrient utilization in living organisms. diagnosticsworldnews.com
Environmental Science: ¹⁵N tracing is employed to investigate nitrogen pollution, nutrient cycling in ecosystems, and the sources of greenhouse gases like nitrous oxide. wikipedia.org
The ability to follow the path of nitrogen is fundamental to understanding everything from agricultural nutrient use to the metabolic fate of dietary protein in humans.
Fundamental Contributions of DL-Phenylalanine (¹⁵N) to Academic Research Disciplines
Phenylalanine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained from the diet. webmd.com It exists in different forms, including L-phenylalanine, D-phenylalanine, and a mixture of the two, DL-phenylalanine. webmd.com When the nitrogen atom in the amino group of DL-phenylalanine is replaced with its heavy isotope, the resulting DL-Phenylalanine (¹⁵N) becomes a powerful tool for research.
The use of ¹⁵N-labeled phenylalanine has been instrumental in a variety of research applications:
Understanding Amino Acid Metabolism: One of the earliest and most significant uses of labeled phenylalanine was to demonstrate the metabolic pathway where phenylalanine is converted to another amino acid, tyrosine. nih.gov Studies using stable isotopes like ¹⁵N have allowed for the detailed quantification of this hydroxylation pathway in vivo. physiology.org
Quantifying Protein Synthesis: Labeled amino acids are essential for measuring the rates of protein synthesis in various tissues. mdpi.com For instance, researchers have used ¹⁵N-phenylalanine to determine rates of whole-body protein synthesis and to study the synthesis of specific proteins, such as the hepatic export protein apoB-100. nih.govphysiology.org
Investigating Nutrient Availability: Intrinsically labeling food proteins with stable isotopes provides a direct method to trace the digestion, absorption, and subsequent metabolic fate of dietary amino acids. nih.govbohrium.com In one study, lactating cows were infused with L-[¹⁵N]phenylalanine to produce intrinsically labeled milk proteins. nih.gov This allowed researchers to accurately track the availability of protein-derived amino acids in human subjects who consumed the labeled milk. nih.govbohrium.com
Metabolic Flux Analysis: In microbial research, ¹⁵N-labeled phenylalanine is used in metabolic flux analysis to trace the origin and flow of nitrogen through various metabolic pathways within microorganisms. researchgate.net
Research Findings Using Labeled Phenylalanine
The following table summarizes findings from a study that used ¹⁵N-phenylalanine to investigate the regulation of phenylalanine hydroxylation in response to varying tyrosine intake. The enrichment of ¹⁵N in the protein apoB-100 was used as a marker for intra-hepatocyte amino acid pools.
| Tyrosine Intake (mg·kg⁻¹·day⁻¹) | Phenylalanine Hydroxylation (µmol·kg⁻¹·h⁻¹) |
|---|---|
| 2.5 | 3.8 |
| 4.0 | 3.5 |
| 5.5 | 3.2 |
| 6.8 | 2.9 |
| 9.0 | 2.9 |
| 12.5 | 2.9 |
Another key application is measuring protein synthesis rates. A study in Antarctic fish used labeled phenylalanine to quantify protein synthesis, demonstrating the utility of this method even for slow-growing organisms.
| Tracer Used | Organism | Measured Parameter | Result (% day⁻¹) |
|---|---|---|---|
| ¹³C⁹H¹¹¹⁵N¹O₂ Phenylalanine | Antarctic eelpout (Pachycara brachycephalum) | Protein Synthesis Rate (Ks) | 0.049 ± 0.021 |
This research highlights the precision of using dually labeled phenylalanine (including ¹⁵N) to obtain crucial metabolic data. mdpi.com
These examples underscore the fundamental role of DL-Phenylalanine (¹⁵N) and its isotopologues in advancing our understanding of complex biochemical and physiological processes.
Properties
Molecular Weight |
166.19 |
|---|---|
Purity |
98%+ |
Origin of Product |
United States |
Synthetic Methodologies for Dl Phenylalanine ¹⁵n and Enantiomers
Chemical Synthesis Approaches for ¹⁵N Incorporation into Phenylalanine
The racemic mixture DL-Phenylalanine (¹⁵N) can be synthesized through several classic organic chemistry reactions adapted for isotope labeling. A primary method is the reductive amination of phenylpyruvic acid. In this approach, phenylpyruvic acid is reacted with a ¹⁵N-labeled ammonia (B1221849) source, such as ¹⁵NH₄Cl, in the presence of a reducing agent to yield DL-Phenylalanine (¹⁵N). researchgate.netnih.gov
Another common route is the Strecker synthesis, which involves treating phenylacetaldehyde (B1677652) with ¹⁵N-labeled ammonia (¹⁵NH₃) and potassium cyanide, followed by hydrolysis of the resulting aminonitrile. Alternatively, the Erlenmeyer-Plöchl synthesis can be employed, where benzaldehyde (B42025) is condensed with N-acetylglycine to form an azlactone, which is subsequently opened, reduced, and hydrolyzed, with the ¹⁵N label being introduced via a labeled reagent at an appropriate step.
Table 1: Comparison of Chemical Synthesis Methods for DL-Phenylalanine (¹⁵N)
| Synthetic Method | Key ¹⁵N Reagent | Other Major Reagents | Product |
|---|---|---|---|
| Reductive Amination | ¹⁵N-Ammonia (¹⁵NH₃) or Ammonium (B1175870) Salt | Phenylpyruvic acid, Reducing agent (e.g., NaBH₃CN) | DL-Phenylalanine (¹⁵N) |
| Strecker Synthesis | ¹⁵N-Ammonia (¹⁵NH₃) or K¹⁵CN | Phenylacetaldehyde, KCN or ¹⁵NH₃, Acid/Base for hydrolysis | DL-Phenylalanine (¹⁵N) |
| Erlenmeyer-Plöchl | ¹⁵N-labeled glycine (B1666218) derivative or aminating agent | Benzaldehyde, Acetic anhydride, N-acetylglycine | DL-Phenylalanine (¹⁵N) |
Stereoselective Synthesis of L-Phenylalanine (¹⁵N) and D-Phenylalanine (¹⁵N)
Producing enantiomerically pure L- or D-Phenylalanine (¹⁵N) requires stereoselective techniques. nih.govrsc.org Asymmetric synthesis is a powerful approach where a prochiral starting material is converted into a chiral product. For example, the asymmetric hydrogenation of a precursor like (Z)-α-acetamidocinnamic acid using a chiral catalyst (e.g., Rh-DuPhos) can produce either the L- or D-enantiomer with high selectivity, depending on the catalyst's chirality.
Another strategy involves using chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a reaction, after which they are removed. Enzymatic resolution is also a common method, where an enzyme selectively acts on one enantiomer in a racemic mixture of DL-Phenylalanine (¹⁵N) or a derivative, allowing for the separation of the two.
Enzymatic Synthesis Routes for ¹⁵N-Labeled Phenylalanine
Enzymes provide a highly efficient and stereospecific alternative to traditional chemical synthesis. d-nb.info Phenylalanine dehydrogenase, for example, catalyzes the reductive amination of phenylpyruvate using ¹⁵N-ammonia to directly produce L-Phenylalanine (¹⁵N). nih.gov
Transaminases are also widely used to transfer a ¹⁵N-labeled amino group from a donor molecule, like ¹⁵N-glutamate, to phenylpyruvate, yielding L-Phenylalanine (¹⁵N). nih.gov A third enzymatic route uses Phenylalanine ammonia-lyase (PAL), which can catalyze the addition of ¹⁵N-ammonia to cinnamic acid to form L-Phenylalanine (¹⁵N). d-nb.info These enzymatic methods are valued for their high yield and exceptional stereoselectivity under mild reaction conditions.
Table 2: Key Enzymes in the Synthesis of L-Phenylalanine (¹⁵N)
| Enzyme | Substrates | ¹⁵N Source | Product |
|---|---|---|---|
| Phenylalanine Dehydrogenase | Phenylpyruvic acid, NADH/NADPH | ¹⁵N-Ammonia | L-Phenylalanine (¹⁵N) |
| Transaminase (e.g., Tyrosine aminotransferase) | Phenylpyruvic acid, Amino donor | ¹⁵N-labeled amino donor (e.g., Glutamate) | L-Phenylalanine (¹⁵N) |
| Phenylalanine Ammonia-Lyase (PAL) | Cinnamic acid | ¹⁵N-Ammonia | L-Phenylalanine (¹⁵N) |
Biosynthetic Production of ¹⁵N-Enriched Phenylalanine in Model Organisms
Microbial Fermentation Strategies for ¹⁵N-Labeled Amino Acid Production
Microbial fermentation is a powerful and widely used method for producing isotopically labeled amino acids. researchgate.net Strains of bacteria, most notably Escherichia coli and Corynebacterium glutamicum, are metabolically engineered to overproduce specific amino acids like L-phenylalanine. nih.govnih.govmdpi.com To achieve ¹⁵N labeling, these microbes are cultivated in a minimal growth medium where the sole nitrogen source is a ¹⁵N-labeled compound, typically ammonium chloride (¹⁵NH₄Cl) or ammonium sulfate (B86663) ((¹⁵NH₄)₂SO₄). nih.gov
To maximize the yield, the bacterial strains are often genetically modified. nih.gov This includes removing feedback inhibition mechanisms that would normally slow down phenylalanine production and enhancing the expression of key enzymes in the biosynthetic pathway. nih.govmdpi.com By controlling the fermentation conditions, such as nutrient feed rates and oxygen levels, high titers of L-Phenylalanine with nearly complete ¹⁵N incorporation can be achieved. researchgate.netnih.gov
Plant-Based Systems for Isotopic Enrichment of Phenylalanine
Plants offer an alternative system for producing ¹⁵N-labeled phenylalanine. frontiersin.org By growing plants hydroponically and supplying all nitrogen in the form of a ¹⁵N-labeled source like potassium nitrate (B79036) (K¹⁵NO₃), the plant's metabolic machinery will incorporate the isotope into all of its amino acids, including phenylalanine. frontiersin.orgnih.gov
Following a growth period, the ¹⁵N-labeled phenylalanine can be extracted and purified from the plant biomass. This method is particularly useful for producing uniformly labeled compounds for metabolic studies in plant science. frontiersin.orgfrontiersin.orgnih.gov While potentially less efficient in terms of yield compared to microbial systems, it provides a valuable tool for specific research applications.
Strategies for Uniform and Selective ¹⁵N Labeling of Phenylalanine within Macromolecules
The primary application of ¹⁵N-labeled phenylalanine is in the study of proteins using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. For this, the labeled amino acid must be incorporated into a protein chain.
Uniform labeling is the most straightforward approach. A protein of interest is expressed in a host organism (e.g., E. coli) that is grown in a minimal medium containing a ¹⁵N-labeled nitrogen source. This results in the incorporation of ¹⁵N into every nitrogen-containing amino acid residue in the protein.
Selective labeling , where only phenylalanine residues are labeled with ¹⁵N, provides a more targeted view of the protein's structure and function. nih.gov This is typically achieved using an auxotrophic host strain of E. coli that is unable to synthesize its own phenylalanine. The growth medium for this strain is supplemented with a complete set of 19 unlabeled amino acids, plus ¹⁵N-labeled L-phenylalanine. researchgate.net Consequently, during protein synthesis, only the phenylalanine residues will incorporate the ¹⁵N isotope. This method significantly simplifies complex NMR spectra and allows researchers to focus on the specific roles of phenylalanine residues within the protein. researchgate.net
Advanced Analytical Techniques for the Quantification and Characterization of ¹⁵n Labeled Phenylalanine
Mass Spectrometry (MS) Applications in ¹⁵N-Phenylalanine Analysis
Mass spectrometry stands as the cornerstone for the analysis of ¹⁵N-labeled phenylalanine due to its unparalleled sensitivity and specificity in differentiating isotopic compositions. Various hyphenated MS techniques are employed to address specific analytical challenges, from determining bulk isotopic enrichment to pinpointing the exact location of the ¹⁵N label within the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for determining the ¹⁵N enrichment in phenylalanine. In this method, phenylalanine is first converted into a volatile derivative, such as a tertiary-butyldimethylsilyl (t-BDMS) or N-acetyl, n-propyl ester derivative, to facilitate its passage through the gas chromatograph. researchgate.netscripps.edu The GC separates the derivatized phenylalanine from other compounds in the sample matrix before it enters the mass spectrometer. The mass spectrometer then ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for the quantification of both the unlabeled (¹⁴N) and labeled (¹⁵N) phenylalanine.
GC-MS is particularly useful for measuring the atom percent excess (APE) of ¹⁵N in free amino acid pools, which serves as an indicator of the precursor pool enrichment for protein synthesis. researchgate.net The precision of GC-MS for ¹⁵N enrichment determination can be influenced by factors such as the derivatization method and the concentration of the analyte. researchgate.netmdpi.com While generally robust, for very low levels of enrichment, other techniques may offer higher precision. mdpi.comnih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Derivatization | Tertiary-butyldimethylsilyl (t-BDMS) | researchgate.net |
| GC Column | DB-5MS capillary column | mdpi.com |
| Carrier Gas | Helium | scripps.edumdpi.com |
| Injection Mode | Splitless or Split (10:1) | mdpi.com |
| Ionization Mode | Electron Ionization (EI) | N/A |
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful tool for isotopic tracing studies involving ¹⁵N-phenylalanine, offering several advantages over GC-MS. A key benefit of LC-MS is that it often does not require derivatization, allowing for the direct analysis of underivatized amino acids. thermofisher.comacs.org This simplifies sample preparation and avoids potential isotopic fractionation associated with derivatization reactions. thermofisher.com
In LC-MS, the sample is first separated by high-performance liquid chromatography (HPLC), and the eluent is then introduced into the mass spectrometer. thermofisher.com This technique is highly versatile and can be coupled with various mass analyzers, including tandem mass spectrometers (MS/MS), for enhanced specificity and sensitivity. nih.govmdpi.com LC-MS/MS is particularly valuable for quantifying the incorporation of ¹⁵N-phenylalanine into proteins and peptides, providing insights into protein synthesis rates. mdpi.comresearchgate.net The use of internal standards, such as ¹³C-labeled phenylalanine, can further improve the accuracy and reliability of quantification. acs.org
For high-precision measurements of ¹⁵N/¹⁴N ratios, Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is the gold standard. jamstec.go.jpvliz.be This technique combines the separation power of gas chromatography with the high precision of an isotope ratio mass spectrometer. After separation on the GC column, the derivatized phenylalanine is combusted in a furnace, converting it to nitrogen gas (N₂). nih.govjamstec.go.jp The N₂ gas is then introduced into the IRMS, which measures the ratio of ¹⁵N¹⁴N to ¹⁴N¹⁴N with exceptional accuracy.
GC-C-IRMS is widely used in ecological and biogeochemical studies to determine the natural abundance of ¹⁵N in phenylalanine, which can provide information about nitrogen sources and trophic levels in food webs. jamstec.go.jpnoaa.gov In metabolic studies, it is used to measure the enrichment of ¹⁵N in protein-bound phenylalanine with high precision. researchgate.net However, the precision of GC-C-IRMS can be influenced by factors such as the combustion temperature and the type of GC column used. jamstec.go.jp
| Technique | Precision (‰) | Reference |
|---|---|---|
| GC-C-IRMS | ±0.64 | nih.govwpmucdn.com |
| HPLC/EA-IRMS | ±0.16 | nih.govwpmucdn.com |
To overcome this limitation, EA-IRMS can be coupled with a purification step, such as high-performance liquid chromatography (HPLC), for compound-specific isotope analysis (CSIA). nih.govresearchgate.net In this offline approach, phenylalanine is first purified from the sample matrix using HPLC, and the collected fraction is then analyzed by EA-IRMS. nih.govresearchgate.net This combined HPLC/EA-IRMS method has been shown to provide higher precision for δ¹⁵N measurements of phenylalanine compared to GC-C-IRMS. noaa.govnih.gov
High-Resolution Mass Spectrometry (HRMS), particularly with Orbitrap-based instruments, offers the capability to resolve the isotopic fine structure of molecules. acs.orgwaters.com This allows for the differentiation of isotopologues, which are molecules that differ only in their isotopic composition. By resolving the fine isotopic structure of ¹⁵N-phenylalanine, HRMS can provide detailed information about the degree and pattern of ¹⁵N labeling.
One of the key applications of HRMS in this context is the detection of metabolic scrambling. Isotopic scrambling can occur when the ¹⁵N label is transferred to other molecules during metabolic processes. westmont.edu HRMS can help to identify and quantify this scrambling by accurately measuring the masses of different isotopologues, ensuring that the measured ¹⁵N enrichment is truly representative of the intended tracer. acs.orgbruker.com
Tandem Mass Spectrometry (MS/MS) is an indispensable tool for confirming the position of the ¹⁵N label within the phenylalanine molecule. In an MS/MS experiment, the parent ion of ¹⁵N-phenylalanine is selected and then fragmented. The resulting fragment ions are then analyzed by a second mass spectrometer. By analyzing the fragmentation pattern, it is possible to determine the exact location of the ¹⁵N atom.
This is particularly important in studies where the position of the label is critical for interpreting the results, such as in studies of enzyme mechanisms or metabolic pathways. researchgate.net For example, by monitoring specific fragment ions, researchers can distinguish between ¹⁵N labeling at the amino group versus other positions in the molecule. researchgate.net This level of detail is crucial for gaining a comprehensive understanding of the metabolic fate of phenylalanine.
Nuclear Magnetic Resonance (NMR) Spectroscopy in ¹⁵N-Phenylalanine Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying biomolecules at atomic resolution. nih.gov When proteins are isotopically labeled with ¹⁵N, a range of NMR experiments can be employed to probe the local environment of each labeled nitrogen atom, which in the case of phenylalanine, is typically the amide nitrogen within the peptide backbone. isotope.comwikipedia.org This provides a window into the structure and function of proteins.
¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a cornerstone experiment in protein NMR. wikipedia.orgpressbooks.pub It is a highly sensitive two-dimensional NMR experiment that generates a spectrum with one axis for the proton (¹H) chemical shift and the other for the nitrogen (¹⁵N) chemical shift. wikipedia.org For a ¹⁵N-labeled protein, each non-proline amino acid residue produces a single cross-peak in the HSQC spectrum, corresponding to the correlation between the amide nitrogen and its attached proton. wikipedia.org This "fingerprint" of the protein is exquisitely sensitive to the local chemical environment.
The binding of ligands, conformational changes, or protein-protein interactions can be monitored by observing changes in the positions and intensities of these peaks. For example, in a study of the regulatory domain of phenylalanine hydroxylase, ¹H-¹⁵N HSQC spectra were used to demonstrate a specific binding interaction. nih.govrhea-db.org When unlabeled phenylalanine was added to the ¹⁵N-labeled regulatory domain, a subset of the peaks in the spectrum exhibited chemical shift perturbations, confirming that phenylalanine binds to a specific allosteric site on the domain. nih.govrhea-db.org In contrast, the addition of proline, a non-activating amino acid, caused no such changes. nih.govrhea-db.org It is crucial, however, to maintain stringent pH control during such experiments, as pH variations can also cause significant chemical shift perturbations, potentially confounding the interpretation of ligand binding. nih.gov
| Protein System | Isotope Labeling | Ligand/Condition | Observed NMR Effect | Conclusion | Reference |
|---|---|---|---|---|---|
| Phenylalanine Hydroxylase Regulatory Domain | Uniform ¹⁵N | Phenylalanine | Chemical shift perturbations of a subset of peaks | Confirmed specific binding at an allosteric site | nih.govrhea-db.org |
| α-Synuclein | Uniform ¹⁵N | Dopamine (at controlled pH) | Significant chemical shift perturbations at multiple residues | Demonstrated direct target engagement, avoiding pH-induced artifacts | nih.gov |
| COR15A Protein | Uniform ¹⁵N | Mutation (G68A) | Peak shifts compared to wild-type protein spectrum | Analyzed structural changes resulting from mutation | researchgate.net |
When studying large proteins or protein complexes, HSQC spectra can become overly crowded. ¹⁵N-filtered ¹H NMR spectroscopy offers a solution by simplifying the spectrum to only show protons attached to the ¹⁵N isotopes. westmont.edu This is particularly useful when employing specific labeling schemes where only certain amino acid types, like phenylalanine, are ¹⁵N-labeled. westmont.edu This approach dramatically reduces spectral complexity, allowing for the focused analysis of specific residues. nih.govwestmont.edu
A key application of this technique is in measuring Paramagnetic Relaxation Enhancements (PREs) to determine long-range distances. In one study, a protein (GB1) was prepared with only phenylalanine residues labeled with ¹⁵N. westmont.edu By recording 1D ¹H ¹⁵N-filtered spectra on both a diamagnetic sample and a paramagnetic sample (containing a Cu²⁺ ion), researchers could extract PREs for the two phenylalanine residues. westmont.edu This method alleviates the bottleneck of peak overlap common in 2D spectra of large or intrinsically disordered proteins, providing a more straightforward way to measure distance restraints. westmont.edu Similarly, ¹⁵N,¹³C-filtered NOESY experiments can be used to unequivocally identify intermolecular interactions between a labeled protein and an unlabeled ligand, as intramolecular signals are filtered out. researchgate.net
The assignment of aromatic ring resonances of phenylalanine in proteins is notoriously difficult due to small chemical shift differences and complex spin systems. acs.orgnih.govresearchgate.net Uniform ¹³C/¹⁵N labeling often leads to poor sensitivity and ambiguity. nih.gov To overcome this, researchers have developed regio- and stereoselective isotopic labeling schemes. acs.orgnih.gov These methods involve preparing phenylalanine with a specific pattern of isotopes (e.g., ¹³C, ²H, and ¹⁵N) to avoid directly connected ¹³C-¹H pairs in the aromatic ring, which simplifies the spin systems. acs.orgnih.gov
One advanced approach is Stereo-Array Isotope Labeling (SAIL). uni-frankfurt.deosaka-u.ac.jp By strategically placing isotopes like ²H at specific positions, SAIL sharpens NMR lines and simplifies spectra without losing structural information. uni-frankfurt.de For instance, a novel SAIL phenylalanine was developed to allow for high-quality observation of the aromatic ring δ, ζ, and aliphatic β position peaks even in a large 82 kDa protein. osaka-u.ac.jp This method facilitates sequence-specific and stereospecific assignment of these peaks, which is crucial for determining accurate protein structures and analyzing their dynamics. osaka-u.ac.jp
| Labeling Scheme | Purpose | Key Feature | Advantage | Reference |
|---|---|---|---|---|
| Regio-/Stereoselective ¹³C/²H/¹⁵N-labeling | Aromatic ring resonance assignment | Avoids directly connected ¹³C-¹H pairs in the aromatic ring | Solves difficulties from tightly coupled spin systems and small chemical shift differences | acs.orgnih.gov |
| Stereo-Array Isotope Labeling (SAIL) | Enhance spectral quality for large proteins | Optimal stereospecific and regiospecific placement of ¹³C, ¹⁵N, and ²H | Sharpens lines, simplifies spectra, allows for automated analysis of larger proteins | uni-frankfurt.deosaka-u.ac.jp |
| Amino Acid Specific ¹⁵N-labeling | Simplify spectra and study specific sites | Only Phenylalanine (or another specific amino acid) is ¹⁵N-labeled | Reduces peak overlap, enables use of 1D ¹⁵N-filtered experiments | westmont.edu |
Paramagnetic Relaxation Enhancement (PRE) has emerged as a powerful NMR technique for measuring long-range distances (up to ~35 Å) in macromolecules. westmont.eduresearchgate.net The method involves introducing a paramagnetic center, such as a metal ion (e.g., Cu²⁺, Gd³⁺) or a nitroxide spin label, to a specific site on the protein. westmont.edunih.govrsc.org The unpaired electron of the paramagnetic tag enhances the relaxation rates of nearby nuclei in a distance-dependent manner. researchgate.net
By incorporating ¹⁵N-labeled phenylalanine, PRE effects can be precisely measured for these specific residues. The PRE is typically quantified by comparing the peak intensities or transverse relaxation rates in spectra recorded with the paramagnetic center in its active (paramagnetic) and inactive, reduced (diamagnetic) state. westmont.edu This provides valuable distance restraints that are complementary to short-range information from the Nuclear Overhauser Effect (NOE). researchgate.net PREs are particularly valuable for defining the orientation of domains in multi-domain proteins, characterizing conformational heterogeneity, and validating computational docking poses in drug discovery. researchgate.netrsc.org The use of ¹⁵N-specific labeling in conjunction with PREs is especially advantageous for large proteins where spectral overlap is a significant challenge. westmont.edu
Methodological Developments for Sample Preparation and Derivatization for ¹⁵N-Phenylalanine Analysis
Accurate quantification and analysis of ¹⁵N-phenylalanine, whether in proteins or as a free metabolite, depends heavily on robust sample preparation and derivatization methods. researchgate.net The goal is to efficiently extract the amino acid from a complex matrix (e.g., plasma, tissue, environmental samples), remove interfering substances, and chemically modify it (derivatize) to make it suitable for analysis, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.govresearchgate.net
For protein analysis, acid hydrolysis (e.g., with 6 M HCl) is a standard first step to break the protein down into its constituent amino acids. researchgate.netresearchgate.net However, this can be a source of racemization and degradation for certain amino acids. mdpi.com To correct for analytical variability, isotopically labeled internal standards, such as ¹³C- and/or ¹⁵N-labeled amino acids, are crucial. creative-proteomics.comuzh.ch
Applications of Dl Phenylalanine ¹⁵n in Metabolic Flux Analysis and Nitrogen Tracereology
Elucidation of Nitrogen Assimilation and Cycling Pathways in Biological Systems
The use of ¹⁵N-labeled compounds is a cornerstone of studying the nitrogen cycle. wikipedia.org DL-Phenylalanine (¹⁵N) is particularly useful for elucidating how organisms assimilate and process nitrogen from amino acids. When introduced into a system, the ¹⁵N label allows researchers to follow the nitrogen atom from phenylalanine as it is incorporated into other organic nitrogen compounds. This process, known as nitrogen assimilation, is fundamental for the synthesis of essential molecules like amino acids and nucleotides. wikipedia.org
In plant biology, for instance, studies have used ¹⁵N tracers to understand how nitrogen from various sources is absorbed by roots and transported throughout the plant for incorporation into amino acids. wikipedia.org While plants primarily absorb inorganic nitrogen like nitrate (B79036) and ammonium (B1175870), the study of amino acid uptake and metabolism is crucial for understanding nitrogen recycling within the organism. wikipedia.orgoup.com Tracing experiments with ¹⁵N-labeled amino acids help reveal the pathways of nitrogen redistribution and the synthesis of new amino acids. For example, research on poplar plants showed that ¹⁵N-labeled phenylalanine was primarily allocated to the roots, with only a small amount translocated to aerial parts, indicating its role in root growth and nitrogen metabolism in that part of the plant. oup.com
Similarly, in microbial systems, ¹⁵N tracers can distinguish between different nitrogen transformation processes occurring simultaneously, such as mineralization, nitrification, and assimilation by various microbial groups. wikipedia.org By supplying DL-Phenylalanine (¹⁵N), researchers can track which microorganisms consume this amino acid and how they utilize its nitrogen, contributing to a broader understanding of nitrogen cycling in complex environments. vliz.be
Quantitative Metabolic Flux Analysis (MFA) Utilizing ¹⁵N-Phenylalanine
Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system. nih.govoup.com The use of stable isotope tracers like DL-Phenylalanine (¹⁵N) is central to MFA. medchemexpress.comacs.org By measuring the rate at which the ¹⁵N label from phenylalanine is incorporated into various downstream metabolites, researchers can calculate the flux through specific metabolic pathways. nih.gov This approach provides a dynamic view of cellular metabolism that goes beyond static measurements of metabolite concentrations.
A key advantage of using ¹⁵N-labeled tracers is the ability to specifically track nitrogen metabolism. When combined with ¹³C-labeled tracers, which track carbon flow, ¹⁵N-MFA allows for a comprehensive, simultaneous quantification of both carbon and nitrogen fluxes within central metabolism. nih.gov This dual-labeling approach provides a more complete picture of how cells utilize nutrients to build biomass and generate energy.
DL-Phenylalanine (¹⁵N) is an invaluable tool for studying the balance between protein synthesis (anabolism) and protein breakdown (catabolism). Since phenylalanine is an essential amino acid, its utilization in muscle tissue is a direct indicator of muscle protein synthesis. nih.gov
In studies of protein metabolism, ¹⁵N-phenylalanine is often infused intravenously. nih.gov Researchers then measure the dilution of the ¹⁵N label in the blood and its incorporation into tissue proteins. This allows for the calculation of key parameters:
Rate of Appearance (Ra): The rate at which unlabeled phenylalanine enters the plasma, primarily from protein breakdown.
Rate of Disappearance (Rd): The rate at which phenylalanine leaves the plasma, for uses such as protein synthesis or oxidation.
Protein Synthesis: Measured by the incorporation of ¹⁵N-phenylalanine into proteins, often sampled via muscle biopsy. nih.gov
Protein Breakdown: Inferred from the dilution of the isotopic tracer by unlabeled phenylalanine released from endogenous proteins. nih.gov
Studies have shown that ¹⁵N-phenylalanine provides an accurate measure of phenylalanine kinetics, suggesting that its transamination plays a minor role in normal subjects, which simplifies the interpretation of flux data. nih.govresearchgate.net This methodology has been applied to understand how different nutritional interventions, such as the intake of essential amino acids, can stimulate muscle protein anabolism. nih.gov The catabolism of phenylalanine in the gut by microbiota can also be investigated, where bacterial degradation leads to metabolites such as phenylacetate (B1230308) and phenylpropionate. nih.gov
Table 1: Example Data from a Study on Amino Acid Stimulation of Muscle Protein Anabolism This table represents hypothetical data based on findings from studies investigating the effect of amino acid supplementation on muscle protein metabolism in elderly adults. nih.gov
| Metabolic Parameter | Basal State (nmol·min⁻¹·100mL⁻¹) | Amino Acid Supplementation (nmol·min⁻¹·100mL⁻¹) |
| Phenylalanine Rate of Appearance (Ra) | 35 ± 6 | 75 ± 10 |
| Phenylalanine Rate of Disappearance (Rd) | 53 ± 7 | 91 ± 11 |
| Phenylalanine Net Balance | -18 ± 5 | 14 ± 13 |
| Muscle Protein Synthesis | 28 ± 4 | 55 ± 8 |
| Muscle Protein Breakdown | 46 ± 5 | 41 ± 6 |
Data are hypothetical means ± SD, illustrating the typical direction of change observed in such studies.
The primary catabolic pathway for phenylalanine is its conversion to tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase. nih.gov DL-Phenylalanine (¹⁵N) can be used to trace this conversion. However, for studying hydroxylation, carbon-labeled tracers like [1-¹³C]phenylalanine are often preferred to avoid potential isotope effects associated with other tracers. nih.gov
To overcome the complexities of metabolic regulation, particularly in non-steady states like after a meal, researchers employ multi-tracer approaches. nih.gov These methods use several different stable isotopes of the same or different molecules to trace multiple metabolic processes simultaneously.
A triple-tracer method for phenylalanine kinetics has been developed to improve the accuracy of postprandial protein turnover measurements. nih.gov This method might involve:
[¹³C₆]phenylalanine: Administered orally with a meal to trace the appearance of dietary protein.
[¹⁵N]phenylalanine: Infused intravenously at a constant rate to measure whole-body protein breakdown.
[²H₅]phenylalanine: Infused intravenously at a variable rate designed to mimic the appearance of the oral tracer, which helps to maintain a more stable isotopic steady state and improves model accuracy. nih.gov
This sophisticated approach allows for a more precise reconstruction of meal-derived amino acid absorption and its subsequent metabolic fate, reducing errors associated with traditional single or dual-tracer models. nih.gov
Stable Isotope Probing (SIP) for Microbial and Environmental Nitrogen Dynamics
Stable Isotope Probing (SIP) is a powerful technique that links microbial identity to metabolic function within a complex community. wikipedia.orgnih.gov The method involves supplying a substrate enriched with a heavy stable isotope, such as DL-Phenylalanine (¹⁵N), to an environmental sample. Microorganisms that actively consume the labeled substrate will incorporate the heavy isotope into their cellular components, such as DNA, RNA, or proteins. wikipedia.orgnih.gov
The "heavy," labeled biomarkers can then be separated from the "light," unlabeled biomarkers from the rest of the community using techniques like isopycnic centrifugation. wikipedia.org Subsequent analysis of the heavy fractions (e.g., through DNA sequencing) reveals the identity of the specific microbes that were actively consuming the ¹⁵N-phenylalanine. While ¹³C is more commonly used for DNA-SIP due to a larger density shift, methods have been developed to effectively use ¹⁵N-labeled compounds, which are crucial for specifically tracking nitrogen flow. nih.govnih.gov
Using DL-Phenylalanine (¹⁵N) in SIP experiments allows researchers to directly trace the flow of amino acid-derived nitrogen through microbial food webs. vliz.be This is essential for understanding the roles of different microbial taxa in nitrogen cycling. For example, by incubating a soil or sediment sample with ¹⁵N-phenylalanine, one can identify the bacteria and fungi that are primary consumers of this amino acid. nih.gov
Research has demonstrated that combining ¹⁵N labeling with the analysis of specific biomarkers, such as D-alanine for bacteria, can quantify the contribution of bacteria to the total microbial uptake of nitrogenous substrates. vliz.beresearchgate.net In one experiment, analysis of ¹⁵N incorporation showed that bacteria dominated the uptake of a ¹⁵N-labeled amino acid mixture in sediment slurries. researchgate.net Such studies provide quantitative data on nitrogen fluxes within microbial communities, revealing how nutrients are partitioned and cycled in ecosystems like estuaries and agricultural soils. vliz.berothamsted.ac.uk
Table 2: Illustrative Results from a Microbial Nitrogen Uptake Experiment This table shows hypothetical data representing findings from a sediment slurry incubation experiment using ¹⁵N-labeled substrates to trace nitrogen uptake by different microbial groups. researchgate.net
| Substrate | Microbial Group | % of Total ¹⁵N Uptake |
| ¹⁵NH₄⁺ | Bacteria | 38% |
| ¹⁵NH₄⁺ | Algae | 62% |
| ¹⁵N-Amino Acid Mixture | Bacteria | 90% |
| ¹⁵N-Amino Acid Mixture | Algae | 10% |
Data are hypothetical and for illustrative purposes only.
Quantification of Biological Nitrogen Fixation in Ecological Systems
The use of stable isotopes, particularly Nitrogen-15 (¹⁵N), is a cornerstone of ecological research for tracing the flow of nitrogen through ecosystems. While direct application of ¹⁵N₂ gas is a common method to measure biological nitrogen fixation (BNF), the subsequent analysis of ¹⁵N incorporation into specific organic molecules provides deeper insights into nitrogen assimilation and allocation. DL-Phenylalanine (¹⁵N) and other ¹⁵N-labeled amino acids are utilized in compound-specific stable isotope analysis (CSIA) to elucidate the pathways of newly fixed nitrogen.
Biological nitrogen fixation, carried out by diazotrophic microorganisms, is a critical process that converts atmospheric nitrogen (N₂) into ammonia (B1221849), making it available to plants and other organisms. nerc.ac.uk Quantifying the rates of BNF is essential for understanding nutrient cycling and primary productivity in various ecosystems, from agricultural soils to forests. nerc.ac.ukresearchgate.net
One advanced method involves exposing a soil or plant-microbe system to ¹⁵N₂ gas and then tracking the incorporation of the ¹⁵N label into the amino acid pool of the soil, microorganisms, or plants. researchgate.net This approach offers greater specificity than measuring the bulk ¹⁵N enrichment of the entire organism or soil sample. By analyzing the ¹⁵N enrichment in individual amino acids, researchers can identify the primary products of nitrogen assimilation and understand how this newly fixed nitrogen is distributed and metabolized.
Research in boreal forests has involved the use of ¹⁵N-labeled amino acids, including [¹⁵N]phenylalanine, to study plant nitrogen uptake and distinguish it from other nitrogen sources like ammonium and nitrate. researchgate.net In studies on peat soils, laboratory incubations with ¹⁵N₂ gas showed that the fixed nitrogen was incorporated into a range of amino acids, with glutamate (B1630785) being a dominant initial product. nerc.ac.ukresearchgate.net This demonstrates that the fixed ammonia is rapidly assimilated into organic compounds.
The general methodology for these studies is summarized below:
| Step | Description | Purpose |
| 1. Labeling | The ecosystem component (e.g., soil core, nodulated plant) is exposed to a ¹⁵N-labeled source, typically ¹⁵N₂ gas. | To introduce a traceable amount of the heavy isotope into the system's nitrogen cycle. |
| 2. Incubation | The system is incubated for a defined period, allowing diazotrophs to fix the ¹⁵N₂ and incorporate it into biomass. | To allow for measurable assimilation of the ¹⁵N label into organic nitrogen compounds. |
| 3. Hydrolysis | Proteins and other nitrogenous macromolecules from soil or plant tissue are hydrolyzed to release their constituent amino acids. | To break down complex molecules into individual amino acids for isotopic analysis. |
| 4. Derivatization & Analysis | The amino acids are chemically modified (derivatized) to make them volatile for analysis by Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS). | To separate individual amino acids and precisely measure the ¹⁵N enrichment in each one, including phenylalanine. |
| 5. Quantification | The ¹⁵N enrichment in specific amino acids is used to calculate the amount of nitrogen derived from fixation over the incubation period. | To provide a quantitative rate of BNF and identify the metabolic pathways of the newly fixed nitrogen. |
This compound-specific approach provides valuable, quantitative information on the flow of newly fixed nitrogen into the ecosystem's amino acid pool, a level of detail that bulk isotope analysis cannot achieve. researchgate.net
Studies of Protein Synthesis Rates in Non-Human Biological Models
The measurement of protein synthesis and turnover is fundamental to understanding growth, metabolism, and physiological responses in organisms. DL-Phenylalanine (¹⁵N) serves as a powerful tracer in these studies due to phenylalanine being an essential amino acid; its flux in the post-absorptive state is a direct reflection of whole-body protein breakdown. cipav.org.co The stable, non-radioactive nature of the ¹⁵N isotope makes it suitable for in vivo studies in a variety of non-human biological models.
Assessment of Protein Turnover in Animal Models Using ¹⁵N-Phenylalanine Tracers
Stable isotope labeling is a gold standard for quantifying protein turnover rates in whole animals. researchgate.net By introducing ¹⁵N-phenylalanine into an animal model, researchers can measure the rate at which the labeled amino acid is incorporated into new proteins (synthesis) and the rate at which unlabeled proteins are broken down, releasing unlabeled amino acids that dilute the labeled precursor pool.
A notable application of this technique is in studying the physiology of animals in extreme environments. For instance, a study on the Antarctic eelpout (Pachycara brachycephalum) used ¹³C,¹⁵N-labeled phenylalanine to measure in vivo protein synthesis rates in this slow-growing fish. nih.gov The researchers injected the labeled phenylalanine and sampled muscle tissue over several hours. By measuring the incorporation of the labeled phenylalanine into protein, they determined the fractional rate of protein synthesis (Ks), a key indicator of metabolic activity and growth. nih.gov
The findings from this study revealed a very low protein synthesis rate, consistent with the slow metabolism of polar fish. nih.gov This methodology avoids the use of hazardous radioactive materials and is robust enough for use in remote research locations. nih.gov
Table 4.4.1.1: Protein Synthesis Rates in Animal Models Using ¹⁵N-Phenylalanine Tracers
| Animal Model | Tissue | Tracer | Key Finding | Fractional Synthesis Rate (Ks) | Reference |
|---|---|---|---|---|---|
| Antarctic Eelpout (Pachycara brachycephalum) | White Muscle | ¹³C⁹H¹¹¹⁵N¹O² Phenylalanine | The in vivo protein synthesis rate is extremely low, reflecting the slow metabolism of polar fish. | 0.049 ± 0.021% per day | nih.gov |
| Rainbow Trout (Oncorhynchus mykiss) | White Muscle | L-Phenylalanine (unlabeled, dietary study) | Dietary phenylalanine is essential for stimulating protein synthesis and growth. | Not directly measured with tracer, but growth rate was optimized at 2.13% dietary Phe. | frontiersin.org |
These studies illustrate how ¹⁵N-phenylalanine tracers are instrumental in determining protein dynamics in diverse animal models, providing critical data for fields ranging from ecophysiology to metabolic research.
Monitoring Protein Synthesis in Cell-Free Systems and Cultured Cells
The use of DL-Phenylalanine (¹⁵N) extends to in vitro systems, where it allows for precise monitoring of protein synthesis without the complexities of a whole organism. Cultured cells and cell-free protein synthesis (CFPS) systems are powerful platforms for studying molecular and cellular processes.
In studies with cultured cells, ¹⁵N-labeled amino acids are added to the culture medium. As the cells synthesize new proteins, these labeled amino acids are incorporated. nih.gov By harvesting the cells at different time points and analyzing the proteome using mass spectrometry, researchers can determine the fractional synthesis rate (FSR) of individual proteins. This provides a dynamic view of the proteome, revealing how cells regulate the expression of different proteins in response to various stimuli.
A study on pancreatic cancer cells (MIA PaCa) cultured with a ¹⁵N amino acid mixture demonstrated this approach. nih.gov The researchers were able to calculate the FSR for several specific proteins, finding that they ranged from 44% to 76% over a 72-hour period. This data is crucial for understanding the dysregulation of protein expression in disease states. nih.gov
Table 4.4.2.1: Fractional Synthesis Rates (FSR) of Specific Proteins in Cultured Pancreatic Cancer Cells Using ¹⁵N Amino Acid Labeling
| Protein Identified | Function | Fractional Synthesis Rate (FSR) | Reference |
|---|---|---|---|
| Peroxiredoxin 1 | Redox regulation | 76% | nih.gov |
| Protein disulfide-isomerase A3 | Protein folding | 67% | nih.gov |
| ATP synthase subunit beta, mitochondrial | Energy metabolism | 60% | nih.gov |
| F-actin-capping protein subunit alpha-1 | Cytoskeleton regulation | 58% | nih.gov |
| Phosphatidylethanolamine-binding protein 1 | Signal transduction | 55% | nih.gov |
Cell-free protein synthesis (CFPS) systems offer an even more controlled environment. These systems contain the essential machinery for transcription and translation (ribosomes, tRNAs, enzymes) but lack a living cell structure. nih.govd-nb.info By supplying a DNA template and a mixture of amino acids including ¹⁵N-phenylalanine, researchers can synthesize specific ¹⁵N-labeled proteins. This is particularly valuable for producing proteins for structural analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, where the ¹⁵N label is essential for detection. nih.govwestmont.edu The open nature of CFPS allows for the efficient incorporation of labeled amino acids, making it a cost-effective method for producing isotope-labeled proteins for research. nih.gov
Utilization of Dl Phenylalanine ¹⁵n in Structural Biology and Quantitative Proteomics
Protein NMR Spectroscopy for Conformational and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for studying protein structure and dynamics in solution. However, for larger proteins, the sheer number of signals in an NMR spectrum leads to significant overlap, complicating analysis. Isotope labeling, particularly with ¹⁵N, helps to overcome this challenge. Specifically labeling phenylalanine residues with ¹⁵N allows researchers to selectively observe signals originating only from these residues, simplifying complex spectra and providing focused insights into the local environment of phenylalanine within the protein structure. westmont.edu
The process of a protein folding into its functional three-dimensional structure and its interaction with ligands are fundamental biological processes. NMR studies using selectively ¹⁵N-labeled phenylalanine can provide high-resolution data on these events. As a protein folds, the chemical environment of each phenylalanine residue changes, which is reflected in the chemical shifts of their ¹⁵N nuclei. By monitoring these shifts, researchers can track the folding pathway and identify intermediate states. oregonstate.edu
Similarly, when a ligand binds to a protein, it can induce conformational changes that alter the environment of nearby or allosterically coupled phenylalanine residues. frontiersin.org These changes are detectable in the ¹⁵N NMR spectrum, allowing for the mapping of binding sites and the characterization of the structural rearrangements that occur upon binding. nih.gov For instance, studies on Phenylalanine Hydroxylase have utilized these principles to understand how phenylalanine binding to a regulatory domain promotes dimerization and activates the enzyme. nih.govnih.gov
Table 1: Application of ¹⁵N-Phenylalanine Labeling in NMR for Folding and Binding Studies
| Research Question | NMR Experiment | Information Gained from ¹⁵N-Phe Labeling |
| Protein Folding Pathway | 2D ¹H-¹⁵N HSQC | Monitoring chemical shift changes of specific Phe residues to track the formation of secondary and tertiary structures over time. oregonstate.edu |
| Ligand Binding Site Mapping | Chemical Shift Perturbation (CSP) | Identifying Phe residues whose ¹⁵N signals shift upon ligand addition, indicating proximity to the binding site or allosteric effects. nih.gov |
| Conformational Exchange Dynamics | Relaxation Dispersion (e.g., CPMG) | Quantifying the kinetics and thermodynamics of conformational changes in Phe residues induced by ligand binding or folding events. nih.gov |
| Characterization of Bound State | Nuclear Overhauser Effect Spectroscopy (NOESY) | Determining intermolecular distances between the ¹⁵N-labeled Phe and the ligand to define the geometry of the protein-ligand complex. |
One powerful technique is Paramagnetic Relaxation Enhancement (PRE). In this method, a paramagnetic spin label (like a metal ion such as Cu²⁺) is introduced at a specific site on the protein. westmont.edu This label causes broadening and attenuation of NMR signals from nearby nuclei in a distance-dependent manner. By measuring the PRE effect on the signals of ¹⁵N-labeled phenylalanine residues, researchers can calculate distances between the spin label and each phenylalanine, even if they are far apart in the primary sequence. This approach is invaluable for defining the global fold of a protein and for studying large-scale conformational changes. westmont.edu Using ¹⁵N-phenylalanine specific labeling simplifies the spectra, making the measurement of these PREs more straightforward, which is particularly useful for large or disordered proteins where spectral overlap is a major issue. westmont.edu
Quantitative Proteomics Methodologies Employing ¹⁵N-Labeled Phenylalanine
Quantitative proteomics aims to measure the relative or absolute abundance of proteins across different samples, providing critical insights into cellular responses to various stimuli or disease states. nih.gov Stable isotope labeling is a cornerstone of accurate protein quantification. nih.govoup.com While complete metabolic labeling using ¹⁵N-enriched media is common, the specific use of ¹⁵N-labeled phenylalanine is central to certain targeted approaches and is a key component of the broader metabolic labeling strategy.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique for quantitative mass spectrometry. chempep.comwikipedia.org The core principle involves growing two populations of cells in media that are identical except for the isotopic composition of a specific amino acid. One population is grown in "light" medium containing the natural abundance amino acid (e.g., ¹⁴N-phenylalanine), while the other is grown in "heavy" medium containing a stable isotope-labeled version (e.g., ¹⁵N-phenylalanine). thermofisher.com
During protein synthesis, cells incorporate these amino acids into their entire proteome. chempep.com After several cell divisions, the proteome of the "heavy" population becomes fully labeled. The two cell populations can then be subjected to different experimental conditions, after which they are combined, and the proteins are extracted and digested (typically with trypsin). When analyzed by mass spectrometry, a peptide containing phenylalanine will appear as a pair of peaks separated by a specific mass difference corresponding to the number of ¹⁵N atoms incorporated. The ratio of the intensities of the "heavy" and "light" peptide peaks accurately reflects the relative abundance of the protein in the two original samples. nih.gov Combining samples at the earliest possible stage minimizes quantitative errors from sample handling. nih.gov
Following SILAC or a general ¹⁵N metabolic labeling protocol, mass spectrometry is used to identify and quantify the thousands of proteins present in the sample. nih.govnih.gov For each protein, multiple peptide pairs (light and heavy) are detected. The mass spectrometer measures the mass-to-charge ratio (m/z) and intensity of each peptide ion.
Table 2: Mass Spectrometry Data for a Hypothetical ¹⁵N-Phenylalanine Labeled Peptide
| Peptide Sequence | Isotopic State | Number of Phe Residues | Number of ¹⁵N Atoms | Mass Shift (Da) | MS Peak Intensity Ratio (Heavy/Light) | Inferred Protein Regulation |
| FGEVNSK | Light (¹⁴N) | 1 | 0 | 0.000 | 1.0 (Reference) | - |
| FGEVNSK | Heavy (¹⁵N) | 1 | 1 | 0.997 | 2.5 | 2.5-fold Up-regulated |
| VFPYLEK | Light (¹⁴N) | 1 | 0 | 0.000 | 1.0 (Reference) | - |
| VFPYLEK | Heavy (¹⁵N) | 1 | 1 | 0.997 | 0.4 | 2.5-fold Down-regulated |
Note: The table assumes only phenylalanine is labeled with a single ¹⁵N atom for simplicity. In a full metabolic labeling experiment, all nitrogen atoms would be labeled.
Emerging Research Avenues and Methodological Advancements
Synergistic Application of Multi-Isotopic Labeling (e.g., ¹³C, ²H, ¹⁵N) for Enhanced Resolution
The simultaneous use of multiple stable isotopes, such as Carbon-13 (¹³C), Deuterium (²H), and Nitrogen-15 (¹⁵N), offers a more comprehensive and highly resolved view of metabolic pathways compared to single-isotope tracing. nih.gov By labeling different atoms within phenylalanine or co-administering it with other labeled substrates (like ¹³C-glucose or ²H-water), researchers can track the fate of carbon, nitrogen, and hydrogen atoms simultaneously. nih.govnih.gov This multi-isotope approach is particularly powerful in metabolic flux analysis (MFA), where it provides unparalleled detail on the interconnectedness of carbon and nitrogen metabolism. nih.gov
For instance, co-labeling strategies using both ¹³C and ¹⁵N tracers have been developed to simultaneously quantify carbon and nitrogen fluxes, revealing the operational modes of anaplerotic pathways and resolving the directionality of amino acid biosynthesis reactions. nih.gov The integration of data from ¹³C, ¹⁵N, and ²H tracers allows for a more robust and accurate quantification of metabolic fluxes through complex networks. nih.gov This synergistic approach enhances the resolution of metabolic models by providing more constraints, which helps in elucidating complex metabolic phenotypes. researchgate.net The use of multi-isotope imaging mass spectrometry (MIMS) further allows for the study of metabolic heterogeneity within tissues, tracking the spatial distribution of different labeled compounds. nih.gov
| Feature | Single Isotope Labeling (e.g., ¹⁵N-Phenylalanine) | Multi-Isotope Labeling (e.g., ¹⁵N-Phe, ¹³C-Glucose, ²H₂O) |
|---|---|---|
| Primary Application | Tracks the fate of the nitrogen atom in phenylalanine; primarily for protein turnover and nitrogen metabolism studies. asiaisotopeintl.com | Simultaneously tracks carbon, nitrogen, and hydrogen pathways, providing a holistic view of metabolism. nih.govnih.gov |
| Metabolic Resolution | Provides information on a specific set of pathways related to the labeled atom. | Offers higher resolution and more accurate flux estimations by providing multiple constraints on metabolic models. researchgate.net |
| Data Complexity | Relatively straightforward data analysis. | Requires sophisticated data analysis and modeling techniques to interpret the complex labeling patterns. researchgate.net |
| Example Finding | Quantification of protein synthesis rates. nih.gov | Simultaneous quantification of glycolysis, the TCA cycle, and amino acid biosynthesis, revealing pathway interconnectivity. nih.gov |
Development of Novel Analytical Platforms for Ultrasensitive ¹⁵N-Phenylalanine Detection
Advances in analytical instrumentation are pushing the boundaries of sensitivity and selectivity in the detection of ¹⁵N-labeled compounds. High-resolution mass spectrometry (HRMS) platforms, such as Orbitrap and Fourier-transform ion cyclotron resonance (FTICR-MS), are at the forefront of this evolution. nih.govresearchgate.net These technologies allow for the precise measurement of mass-to-charge ratios, enabling the clear distinction between isotopically labeled and unlabeled metabolites, even at very low enrichment levels. nih.govresearchgate.net
Tandem mass spectrometry (LC-MS/MS) has emerged as a particularly powerful technique, offering enhanced selectivity and sensitivity that can approach the performance of more specialized instruments like isotope ratio mass spectrometers. nih.gov LC-MS/MS is especially valuable when sample amounts are limited, as it can provide precise measurements of tracer enrichment in small quantities of protein. nih.gov Furthermore, new methods are being developed that utilize different chemical principles, such as photocurrent measurements, to detect small molecules like phenylalanine, offering potential for portable and rapid analytical devices. lsu.edu The continuous development of these platforms is crucial for expanding the scope of stable isotope tracing into new areas of research where sample availability is scarce or tracer enrichment is minimal. nih.gov
| Analytical Platform | Principle | Key Advantages | Reference |
|---|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratio with very high accuracy, distinguishing between isotopologues. | Exceptional sensitivity and ability to resolve complex isotopic patterns. | nih.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds by chromatography followed by two stages of mass analysis for high specificity. | High selectivity and sensitivity; suitable for low-abundance samples and complex mixtures. | nih.gov |
| Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) | Separates volatile compounds and then measures the isotopic ratios of combustion products (e.g., N₂). | Extremely high precision for measuring isotopic enrichment. | nih.govnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei (like ¹⁵N) to provide structural and quantitative information. | Non-destructive; provides information on the specific position of the isotope within a molecule. | asiaisotopeintl.comnih.gov |
Integration of Computational Modeling and Systems Biology with ¹⁵N Tracer Data
The large and complex datasets generated from ¹⁵N-phenylalanine tracer studies necessitate the use of computational tools for meaningful interpretation. biorxiv.org Systems biology approaches, which integrate experimental data with mathematical models, provide a powerful framework for understanding the systemic behavior of metabolic networks. youtube.com Genome-scale metabolic models (GEMs) are a key component of this approach, offering a comprehensive representation of an organism's metabolic potential. nih.gov
By integrating ¹⁵N tracer data into GEMs, researchers can obtain quantitative insights into metabolic fluxes across the entire network. biorxiv.orgbiorxiv.org Software pipelines like fluxTrAM are being developed to automate the processing of mass spectrometry data and integrate it into atomically resolved metabolic models, standardizing and accelerating metabolic flux analysis. biorxiv.orgbiorxiv.org Furthermore, computational models are being constructed to simulate the transport and metabolism of amino acids, helping to predict how changes in substrate availability affect intracellular metabolic pathways. biorxiv.org The integration of various "omics" data (genomics, transcriptomics, proteomics, and metabolomics) with tracer data within these models allows for a more holistic and accurate understanding of cellular physiology. nih.govfrontiersin.orgfrontiersin.org
| Approach | Description | Application with ¹⁵N-Phenylalanine Data | Reference |
|---|---|---|---|
| ¹³C-¹⁵N Metabolic Flux Analysis (¹³C-¹⁵N-MFA) | A modeling technique that uses isotopic labeling data to quantify intracellular metabolic reaction rates. | Simultaneously quantifies carbon and nitrogen fluxes to understand the interplay between amino acid and central carbon metabolism. | nih.gov |
| Genome-Scale Metabolic Models (GEMs) | Comprehensive in silico models of an organism's entire metabolic network, reconstructed from genomic and biochemical data. | Provides a scaffold for integrating tracer data to predict system-wide metabolic responses. | nih.govfrontiersin.org |
| Data Integration Platforms (e.g., fluxTrAM, Escher-Trace) | Software tools designed to process, analyze, and visualize stable isotope tracing data in the context of metabolic pathways. | Automates the analysis of ¹⁵N-phenylalanine labeling patterns and maps the results onto metabolic networks. | biorxiv.orgbiorxiv.orgescholarship.org |
| Kinetic Modeling | Dynamic models that describe the rates of biochemical reactions using ordinary differential equations. | Simulates the transport of phenylalanine across membranes and its subsequent metabolism to predict neurotransmitter levels. | biorxiv.org |
Expansion of ¹⁵N-Phenylalanine Applications to Novel Biological Systems and Processes (excluding human physiology)
While much research using ¹⁵N-phenylalanine has focused on human and mammalian systems, its application is expanding to other biological systems, providing novel insights into their unique metabolic processes.
In plant biology , phenylalanine is a crucial precursor for a vast array of secondary metabolites known as phenylpropanoids, which are essential for plant structure, defense, and reproduction. usda.govnih.gov The foliar application of phenylalanine has been shown to enhance the synthesis of these compounds, improving the antioxidant potential of crops like grapes. nih.gov Tracer studies using labeled phenylalanine are critical for understanding how plants regulate the flux of carbon and nitrogen from primary metabolism into these specialized pathways. usda.govpurdue.edu Research has uncovered alternative biosynthetic pathways for phenylalanine in plants that become more active under stress, and ¹⁵N-tracing can help quantify the contribution of these different routes. purdue.edupurdue.edu
In microbiology , ¹⁵N-phenylalanine can be used to study nitrogen metabolism in various microorganisms. For example, studies in Mycobacterium bovis BCG have utilized ¹³C and ¹⁵N co-labeling to elucidate the central role of glutamate (B1630785) in nitrogen metabolism. nih.gov Such studies are vital for understanding the metabolic adaptations of microbes in different environments and can inform strategies for metabolic engineering or the development of novel antimicrobials. The degradation pathways of phenylalanine in fungi and other microorganisms are also areas of active investigation where ¹⁵N-tracing can provide valuable mechanistic details. nih.gov
| Biological System | Specific Application | Research Finding/Potential | Reference |
|---|---|---|---|
| Plants (e.g., Grapes, Petunias) | Tracing the flux of phenylalanine into phenylpropanoid secondary metabolism. | Reveals how carbon is channeled from primary to secondary metabolism for defense and growth; identifies alternative biosynthetic pathways under stress. | usda.govnih.govpurdue.edu |
| Microorganisms (e.g., M. bovis BCG) | Studying central nitrogen metabolism and amino acid biosynthesis. | Quantifies nitrogen fluxes and identifies key metabolic nodes, providing insights into microbial physiology and adaptation. | nih.gov |
| Fungi | Investigating the pathways of phenylalanine degradation. | Elucidates the metabolic fate of aromatic amino acids in fungal systems. | nih.gov |
Q & A
Basic Research Questions
Q. How can isotopic purity (15N enrichment) of DL-phenylalanine (15N) be verified experimentally?
- Methodological Answer : Isotopic purity is typically confirmed using mass spectrometry (MS) coupled with nuclear magnetic resonance (NMR) . For 15N-labeled compounds, isotope ratio mass spectrometry (IRMS) quantifies 15N abundance by comparing peak intensities of labeled vs. unlabeled ions . Pre-purification steps, such as HPLC, may be required to isolate the compound from biological matrices before analysis .
Q. What chromatographic methods are optimal for resolving DL-phenylalanine (15N) enantiomers in metabolic studies?
- Methodological Answer : Chiral stationary-phase HPLC or capillary electrophoresis with cyclodextrin-based chiral selectors are effective. For example, phosphoramide-functionalized silica columns achieve baseline separation of DL-phenylalanine enantiomers by exploiting differences in hydrogen bonding and steric interactions . Internal standards like L-phenylalanine (USP reference) can improve quantification accuracy .
Q. How do agricultural variables (e.g., irrigation, fertilization) influence DL-phenylalanine accumulation in plants?
- Methodological Answer : Controlled factorial experiments (e.g., a1×b1×c1 vs. a2×b2×c2 designs) reveal that irrigation and nitrogen fertilization increase DL-phenylalanine content in soybeans by 4–8%. Data normalization to dry weight and use of isotopically labeled tracers (15N) help distinguish biosynthesis from environmental uptake .
Advanced Research Questions
Q. How can 15N tracer studies be designed to quantify phenylalanine flux in plant-soil systems?
- Methodological Answer : Pulse-labeling experiments with 15N-DL-phenylalanine require optimized sampling schedules for soil, water, and vegetation. Compartmental modeling tracks 15N recovery rates, while δ15N natural abundance corrections account for background isotopic variation. Statistical power analysis ensures sufficient replicates to detect <5% tracer differences .
Q. What experimental strategies address contradictions in 15N enrichment data across replicated studies?
- Methodological Answer : Contradictions often arise from inconsistent sample preparation (e.g., incomplete hydrolysis of proteins) or microbial degradation during storage. Standardizing protocols for lyophilization , acid hydrolysis , and derivatization minimizes variability. Meta-analyses using mixed-effects models can identify confounding factors (e.g., soil pH, genotype) .
Q. How does deuterium labeling (e.g., DL-phenylalanine-d5) compare to 15N labeling for metabolic pathway tracing?
- Methodological Answer : Deuterated analogs (e.g., DL-phenylalanine-d5) are useful for mass spectrometry imaging due to distinct mass shifts but may exhibit kinetic isotope effects in enzymatic reactions. 15N labeling avoids this bias and is preferred for nitrogen flux studies in amino acid metabolism. Dual-labeled (13C/15N) compounds enable multi-tracer experiments .
Q. What statistical approaches resolve enantiomer-specific biases in 15N-DL-phenylalanine uptake assays?
- Methodological Answer : Multivariate ANOVA with post-hoc Tukey tests identifies enantiomer-selective transport mechanisms. For example, membrane transporter assays (e.g., using Caco-2 cells) paired with LC-MS/MS can reveal differential uptake of D- vs. L-phenylalanine-15N. Normalization to cell protein content controls for biomass variability .
Data Interpretation & Reporting
Q. How should researchers report 15N tracer recovery rates to ensure reproducibility?
- Methodological Answer : Follow INCOHERENT guidelines for isotope studies: report 15N atom% excess, tracer application rates (µg/g soil or nmol/mg protein), and recovery calculations (e.g., % tracer in roots vs. shoots). Use SI units and provide raw δ15N values alongside corrected data .
Q. What validation controls are critical for isotopic labeling studies in microbial systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
